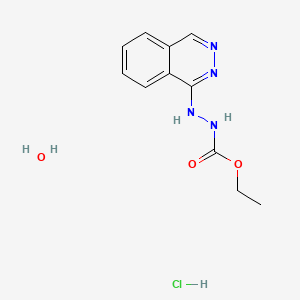

Ethyl 3-(phthalazin-1-yl)carbazate hydrochloride monohydrate

説明

特性

CAS番号 |

56387-60-1 |

|---|---|

分子式 |

C11H15ClN4O3 |

分子量 |

286.71 g/mol |

IUPAC名 |

ethyl N-(phthalazin-1-ylamino)carbamate;hydrate;hydrochloride |

InChI |

InChI=1S/C11H12N4O2.ClH.H2O/c1-2-17-11(16)15-14-10-9-6-4-3-5-8(9)7-12-13-10;;/h3-7H,2H2,1H3,(H,13,14)(H,15,16);1H;1H2 |

InChIキー |

YALNFCRINZHFMY-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)NNC1=NN=CC2=CC=CC=C21.O.Cl |

製品の起源 |

United States |

準備方法

合成経路と反応条件

3-(フタラジン-1-イル)カルバザートエチル塩酸塩一水和物の合成には、フタラジン誘導体とカルバザートエチルの反応が含まれます。 一般的な方法の1つは、酸触媒の存在下でフタラジン-1-オンをカルバザートエチルと反応させて、目的の生成物を得ることです . この反応は通常、エタノールまたはメタノールなどの溶媒中で、還流条件下で数時間行われます。

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、大型反応器の使用と、高収率と高純度を確保するための反応条件の正確な制御が含まれます。 次に、生成物は結晶化またはその他の分離技術によって精製され、最終的な結晶性固体が得られます .

化学反応の分析

科学研究の応用

3-(フタラジン-1-イル)カルバザートエチル塩酸塩一水和物は、科学研究において幅広い用途があります。

科学的研究の応用

Ethyl 3-(phthalazin-1-yl)carbazate hydrochloride monohydrate has a wide range of scientific research applications:

作用機序

3-(フタラジン-1-イル)カルバザートエチル塩酸塩一水和物の作用機序には、β2アドレナリン受容体との相互作用が含まれます。 拮抗薬として、アドレナリンやノルアドレナリンなどの内因性カテコールアミンがこの受容体への作用を阻害し、血管拡張と血圧の低下につながります . さらに、その抗酸化作用は、フリーラジカルを捕捉することで酸化ストレスを軽減するのに役立ちます .

類似化合物との比較

3-(フタラジン-1-イル)カルバザートエチル塩酸塩一水和物は、以下のような他の類似化合物と比較することができます。

ヒドララジン: 同様のフタラジン構造を持つ別の降圧剤ですが、薬理作用は異なります。

3-(フタラジン-1-イル)カルバザートエチル塩酸塩一水和物の独自性は、降圧作用と抗酸化作用を組み合わせていることであり、治療目的と研究目的の両方にとって貴重な化合物となっています .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。